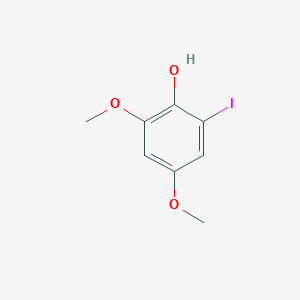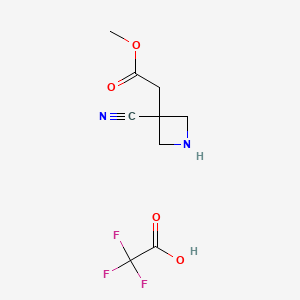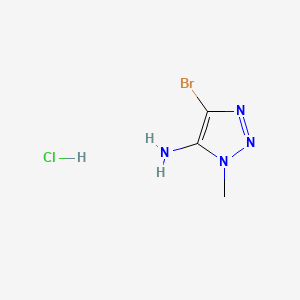
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with hydrochloric acid. One common method involves dissolving 4-bromo-1-methyl-1H-1,2,3-triazole in tetrahydrofuran and cooling the solution to -10°C. Isopropylmagnesium chloride is then added dropwise, followed by the addition of hydrochloric acid. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the functional groups on the triazole ring.
科学研究应用
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the biological activity of triazole derivatives.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and coatings.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its biological activity .
相似化合物的比较
Similar Compounds
- 4-Bromo-1-methyl-1H-1,2,3-triazole
- 1-Methyl-1H-1,2,3-triazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
属性
分子式 |
C3H6BrClN4 |
|---|---|
分子量 |
213.46 g/mol |
IUPAC 名称 |
5-bromo-3-methyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H5BrN4.ClH/c1-8-3(5)2(4)6-7-8;/h5H2,1H3;1H |
InChI 键 |
FVENZNFOITVSJM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



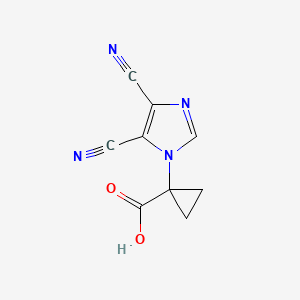
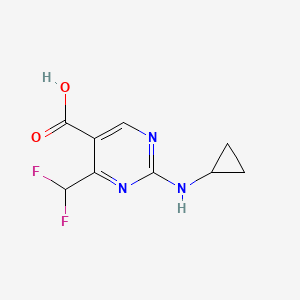
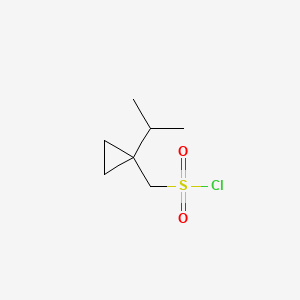
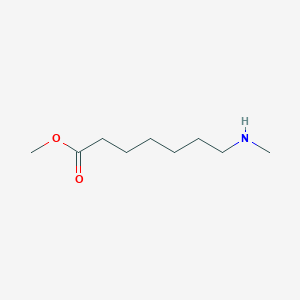

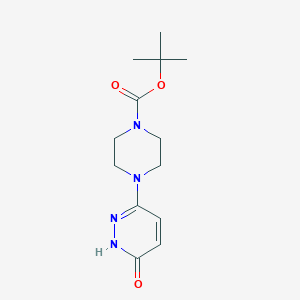
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)

![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


